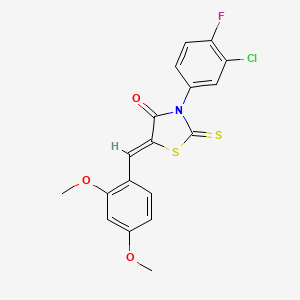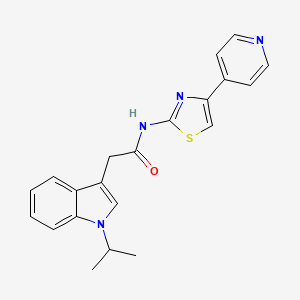
N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: is a complex organic compound that features both an indole and a quinazolinone moiety. The indole structure is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring, while the quinazolinone structure is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Quinazolinone Derivative: The quinazolinone derivative can be synthesized through the cyclization of anthranilic acid with formamide or through the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone.
Coupling Reaction: The final step involves coupling the indole and quinazolinone derivatives through an acylation reaction. This can be achieved by reacting the indole derivative with an acyl chloride or anhydride in the presence of a base to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of high-throughput screening for reaction conditions, the use of catalysts to enhance reaction rates, and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinazolinone moiety to a dihydroquinazolinone or tetrahydroquinazolinone.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or quinazolinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield dihydro or tetrahydro derivatives. Substitution reactions may introduce various functional groups onto the indole or quinazolinone rings.
Applications De Recherche Scientifique
N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial activities.
Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving indole and quinazolinone derivatives.
Chemical Biology: The compound can be used to develop probes or inhibitors for specific enzymes or receptors.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The indole and quinazolinone moieties may contribute to the compound’s ability to bind to these targets and modulate their activity. The exact pathways and molecular targets involved can vary depending on the specific biological context and the compound’s intended use.
Comparaison Avec Des Composés Similaires
N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indomethacin and tryptophan, which also contain the indole moiety, can be compared in terms of their biological activities and mechanisms of action.
Quinazolinone Derivatives: Compounds like quinazoline and gefitinib, which contain the quinazolinone moiety, can be compared in terms of their therapeutic potential and molecular targets.
The uniqueness of this compound lies in its combination of both indole and quinazolinone moieties, which may confer distinct biological activities and applications not observed in compounds containing only one of these moieties.
Propriétés
Formule moléculaire |
C18H14N4O2 |
|---|---|
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
N-(1H-indol-6-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C18H14N4O2/c23-17(21-13-6-5-12-7-8-19-16(12)9-13)10-22-11-20-15-4-2-1-3-14(15)18(22)24/h1-9,11,19H,10H2,(H,21,23) |
Clé InChI |
UUPVTOPOLOCQCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-chlorophenyl)-1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B12167047.png)

![ethyl 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12167052.png)
![2-({4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B12167058.png)


![N-(4-carbamoylphenyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide](/img/structure/B12167067.png)
![2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B12167068.png)
![N-(1H-indol-5-yl)-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12167080.png)
![propyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate](/img/structure/B12167085.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B12167086.png)

![5-(2,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12167106.png)
![2-[(E)-[[2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B12167114.png)
